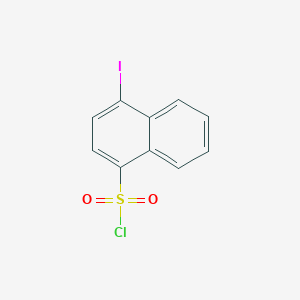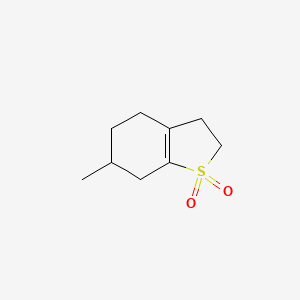
4-Iodonaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodonaphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an iodine atom attached to the naphthalene ring and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Iodonaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 4-iodonaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and improved safety. For example, the use of N-chloroamides in a continuous flow system has been reported to optimize the synthesis of sulfonyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the iodine atom, which activates the aromatic ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated naphthalenes and nitrated naphthalenes.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Aplicaciones Científicas De Investigación
4-Iodonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-iodonaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can interact with various molecular targets in biological systems . The iodine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromonaphthalene-1-sulfonyl chloride
- 4-Chloronaphthalene-1-sulfonyl chloride
- 4-Fluoronaphthalene-1-sulfonyl chloride
Uniqueness
4-Iodonaphthalene-1-sulfonyl chloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and the types of reactions it can undergo. The larger atomic radius and higher polarizability of iodine compared to other halogens (such as chlorine, bromine, and fluorine) make this compound particularly useful in certain synthetic applications .
Propiedades
Número CAS |
36316-84-4 |
|---|---|
Fórmula molecular |
C10H6ClIO2S |
Peso molecular |
352.58 g/mol |
Nombre IUPAC |
4-iodonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H |
Clave InChI |
BTCZEAGZDGYNEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)


![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)


![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)




